N-Cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC13693473
Molecular Formula: C16H23BFNO4S
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BFNO4S |
|---|---|
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | N-cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H23BFNO4S/c1-15(2)16(3,4)23-17(22-15)13-9-8-12(10-14(13)18)24(20,21)19(5)11-6-7-11/h8-11H,6-7H2,1-5H3 |
| Standard InChI Key | HUJPSFWNHHCAJP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₆H₂₃BFNO₄S and a molecular weight of 355.2 g/mol . Its IUPAC name reflects its substitution pattern: N-cyclopropyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. Key structural components include:
-
A benzenesulfonamide core with fluorine at the 3-position.
-
A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position.
-
N-Methyl and N-cyclopropyl substitutions on the sulfonamide nitrogen .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 355.2 g/mol | |
| Boiling Point (predicted) | 465.8 ± 47.0 °C (760 Torr) | |
| Density (predicted) | 1.23 ± 0.1 g/cm³ | |
| Appearance | Solid (yellow) | |
| Storage Conditions | Sealed, refrigerated (2–8 °C) |
Spectroscopic and Computational Data
-
SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C3CC3)F. -
The boronate ester’s tetrahedral geometry and steric bulk from pinacol methyl groups enhance stability, making it suitable for cross-coupling reactions .
Synthesis and Reactivity
Reactivity Profile
The pinacol boronate ester enables Suzuki-Miyaura cross-coupling with aryl halides, forming biaryl systems critical in drug scaffolds . The fluorine atom offers sites for further electrophilic substitution or hydrogen-bonding interactions in target binding .
Pharmaceutical and Industrial Applications
Kinase Inhibition
Structural analogs of this compound are documented as p38 mitogen-activated protein (MAP) kinase inhibitors, with potential applications in treating inflammatory diseases . The sulfonamide group chelates ATP-binding pockets, while the boronate ester may serve as a prodrug moiety .
Table 2: Comparative Activity of Related Sulfonamides
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Saxagliptin | DPP4 | 26 | |
| SUVN-911 | α4β2 nAChR | <10 | |
| Analogous Boronate-Sulfonamide | p38 MAP kinase | Pending |
Intermediate in Drug Synthesis
The compound’s boronate group is pivotal in constructing biaryl drug candidates, such as protease inhibitors and antipsychotics . For example, similar structures are intermediates in synthesizing boceprevir analogs .
Research Directions and Challenges
Enantioselective Synthesis
Recent advances in palladium-catalyzed asymmetric C–H activation (e.g., hydrocyclopropanation) could enable enantioselective routes to cyclopropane-bearing analogs, enhancing therapeutic specificity .
Prodrug Development
The boronate ester’s hydrolysis to boronic acid under physiological conditions suggests utility as a prodrug, though stability studies in biological matrices are needed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume